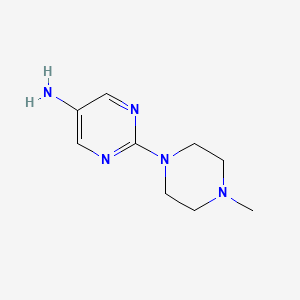

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

描述

Nomenclature and Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the International Union of Pure and Applied Chemistry name designated as 2-(4-methyl-1-piperazinyl)-5-pyrimidinylamine. The compound is registered under Chemical Abstracts Service number 943757-74-2, providing a unique identifier for this specific molecular structure across chemical databases and literature. Multiple synonymous names exist in the literature, including [2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amine, 2-(4-Methyl-1-piperazinyl)pyrimidin-5-amine, and 5-Pyrimidinamine, 2-(4-methyl-1-piperazinyl)-. The European Community number has been assigned as part of the compound's regulatory identification system. Additional registry identifiers include the Molecular Design Limited number MFCD13193411 and the United States Environmental Protection Agency DSSTox Substance identifier DTXSID70718600. The International Chemical Identifier key IJAHRSPWFZQXTO-UHFFFAOYSA-N provides a standardized representation of the molecular structure for computational and database applications.

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 943757-74-2 |

| Molecular Design Limited Number | MFCD13193411 |

| DSSTox Substance Identifier | DTXSID70718600 |

| International Chemical Identifier Key | IJAHRSPWFZQXTO-UHFFFAOYSA-N |

| PubChem Compound Identifier | 56828412 |

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyrimidine chemistry research, which gained significant momentum during the mid-20th century as researchers recognized the therapeutic potential of pyrimidine-based compounds. The specific synthesis and characterization of this compound represents part of the systematic exploration of substituted pyrimidine derivatives that began intensifying in the 1990s and 2000s. Patent literature from 2013 indicates that compounds of this structural class were being actively investigated as kinase inhibitors, with particular attention to their potential applications in treating kinase-associated diseases and disorders. The compound's creation date in major chemical databases dates to 2012, with subsequent modifications recorded through 2025, reflecting ongoing research interest and structural refinements. Research publications from 2017 and 2021 demonstrate the continued investigation of related piperazine-substituted pyrimidine derivatives in the context of cyclin-dependent kinase inhibition. This historical trajectory illustrates the compound's position within a broader research program aimed at developing novel therapeutic agents based on pyrimidine scaffolds.

Classification in Heterocyclic Chemistry

This compound belongs to the broader category of nitrogen-containing heterocyclic compounds, specifically classified as a disubstituted pyrimidine derivative. The compound incorporates two distinct heterocyclic systems: the pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms, and the piperazine moiety, which is a six-membered saturated heterocycle containing two nitrogen atoms in opposite positions. From a structural chemistry perspective, this molecule exemplifies the class of primary amines due to the presence of the amino group at position 5 of the pyrimidine ring. The compound also falls under the classification of tertiary amines owing to the methylated nitrogen within the piperazine ring system. The heterocyclic nature of both ring systems places this compound within the broader family of polyazaheterocycles, compounds that have gained considerable attention in pharmaceutical chemistry due to their diverse biological activities. The specific substitution pattern with the 4-methylpiperazine group at position 2 and the amino group at position 5 represents a particular subset of pyrimidine derivatives that have shown promise in medicinal chemistry applications.

| Chemical Classification | Category | Subcategory |

|---|---|---|

| Primary Classification | Heterocyclic Compound | Pyrimidine Derivative |

| Ring System Type | Bicyclic System | Pyrimidine + Piperazine |

| Amine Classification | Primary Amine | Position 5 Amino Group |

| Secondary Classification | Tertiary Amine | Methylated Piperazine |

| Pharmaceutical Category | Purines and Pyrimidine Derivatives | Substituted Pyrimidines |

Significance in Pyrimidine-Based Compound Research

The research significance of this compound extends beyond its individual chemical properties to encompass its role as a representative scaffold in contemporary drug discovery programs. Recent investigations have demonstrated that pyrimidine derivatives bearing piperazine substituents exhibit notable biological activities, particularly in the realm of protein kinase inhibition. Research published in 2017 highlighted the development of related 4-thiazol-pyrimidin-2-amine derivatives that incorporated piperazine functionalities, demonstrating excellent potency against cyclin-dependent kinases 4 and 6 with inhibition constants in the nanomolar range. Subsequent studies in 2021 further emphasized the importance of this structural motif in the design of novel cyclin-dependent kinase inhibitors for treating hematological malignancies, with compounds featuring 4-methylpiperazin-1-yl substituents showing promising therapeutic potential. The compound serves as a valuable synthetic intermediate in the preparation of more complex pharmaceutical agents, with patent literature indicating its utility in the development of kinase inhibitors targeting various disease pathways. The physicochemical properties of this compound, including its predicted boiling point of 386.3±52.0 degrees Celsius, density of 1.196±0.06 grams per cubic centimeter, and predicted pKa of 7.37±0.42, contribute to its utility as a research tool and potential therapeutic lead compound. These properties facilitate its handling in laboratory settings while providing favorable characteristics for biological activity screening and further structural modification.

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAHRSPWFZQXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718600 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943757-74-2 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine is a compound characterized by its unique structural features, including a pyrimidine ring and a 4-methylpiperazine moiety. Its molecular formula is C₉H₁₅N₅, with a molecular weight of 193.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development.

Structural Characteristics

The compound consists of:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.

- 4-Methylpiperazine : A piperazine ring that is substituted with a methyl group, which enhances its lipophilicity and potentially its biological interactions.

Biological Activity Overview

Research on this compound is limited, but studies on structurally similar compounds suggest several promising biological activities:

- Anticancer Activity : Similar pyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

- Inflammatory Response Modulation : Compounds with similar structures have been identified as IRAK4 inhibitors, which can modulate inflammatory cytokines and related pathologies .

- Kinase Inhibition : The potential for this compound to act as a kinase inhibitor has been explored, particularly in relation to its binding efficiency and selectivity for various targets .

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

Table 1: Biological Activities of Related Compounds

The biological activity of this compound and its analogs can be attributed to their ability to interact with specific protein targets:

- Binding Affinity : Studies have shown that modifications at the C-2 and C-5 positions of the pyrimidine core can significantly alter binding affinity and selectivity for targets such as IRAK4 and other kinases .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data specific to this compound are scarce, related compounds have demonstrated varying degrees of oral bioavailability and metabolic stability. For instance, some derivatives exhibit rapid metabolism in vivo, which could limit their therapeutic potential if not addressed through structural optimization .

科学研究应用

Scientific Research Applications

The applications of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine are primarily concentrated in the following areas:

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of various cancers and infectious diseases. Its ability to interact with biological targets makes it a valuable lead compound for drug development.

Biological Research

This compound serves as a tool compound to explore biological pathways and molecular targets associated with pyrimidine derivatives. This research can lead to a better understanding of disease mechanisms and the development of novel therapeutic strategies.

Pharmaceutical Development

Due to its structural properties, this compound is being explored as a lead for new drug candidates with improved efficacy and safety profiles. Its potential applications in treating proliferative diseases, such as cancer, highlight its importance in pharmaceutical research.

Industrial Applications

In an industrial context, this compound can be utilized as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals, contributing to various chemical manufacturing processes.

Case Studies

Research studies have demonstrated the efficacy of this compound in various biological contexts:

Anticancer Activity

A study indicated that derivatives of pyrimidine compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines, including those from colon and breast cancers. These compounds induced apoptosis and inhibited cell proliferation through mechanisms involving cyclin-dependent kinases (CDKs) .

Infectious Disease Research

Research has also focused on the potential of this compound as an antimicrobial agent. Similar pyrimidine derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess similar properties .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure | Key Applications |

|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Structure | Cancer therapy through CDK inhibition |

| 4-Chloro-pyrimidine derivatives | Structure | Antitumor activity against multiple cancer types |

| N-(Pyrrolidin-2-ylmethyl)-benzo[d][1,4]dioxine derivatives | Structure | Antimicrobial and anti-inflammatory effects |

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers on the Pyrimidine Ring

Key analogs differ in the placement of the amine group on the pyrimidine ring, significantly altering their physicochemical and biological properties:

Structural Insights :

- Position 5 vs. 4 Amine: The 5-amine derivative (target compound) exhibits higher structural similarity (0.87) to bioactive adenosine A2A receptor antagonists, such as preladenant derivatives, compared to the 4-amine analog (similarity: 0.76) .

- Synthetic Accessibility : The 5-amine isomer is synthesized via Buchwald-Hartwig coupling (38–48% yield), while the 4-amine analog requires alternative routes, often with lower yields .

Substituent Modifications on the Piperazine Ring

Replacing the 4-methyl group on the piperazine ring alters steric and electronic properties:

Functional Impact :

- The 4-methyl group optimizes lipophilicity for blood-brain barrier penetration in neurological applications .

- Bulkier substituents (e.g., azetidin-3-yl) reduce membrane permeability but improve aqueous solubility .

Antimalarial Activity

In a study optimizing Plasmodium falciparum inhibitors, the 5-amine derivative (compound 29) demonstrated IC₅₀ = 0.12 μM , outperforming its 4-amine analog (compound 35, IC₅₀ = 0.45 μM) . This highlights the critical role of the amine position in target engagement.

Adenosine A2A Receptor Antagonism

The 5-amine derivative’s structural framework is integral to adenosine A2A antagonists like preladenant. Substituting the furanyl group (as in ’s compound 8g) with a 4-methylpiperazinyl-pyrimidine moiety enhances receptor selectivity and oral bioavailability .

Physicochemical Properties

| Property | This compound | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine |

|---|---|---|

| LogP | 1.2 (predicted) | 1.5 (predicted) |

| Solubility (mg/mL) | ~10 (aqueous buffer) | ~6 (aqueous buffer) |

| Melting Point | Not reported | Not reported |

Notes:

- The 5-amine isomer’s lower logP aligns with its superior solubility, critical for in vivo applications .

准备方法

Nucleophilic Aromatic Substitution (SNAr)

Reduction of Nitro Group

Alternative Synthetic Approaches

Pyrimidine Ring Construction

Some syntheses employ building the pyrimidine ring itself with the desired substituents already installed or partially installed. For example, condensation reactions involving amidines and β-alkoxypropionitriles can yield substituted pyrimidines, which are then further functionalized.

Substitution via Palladium-Catalyzed Cross-Coupling

In more complex analogs, palladium-catalyzed cross-coupling methods (e.g., Buchwald-Hartwig amination) are used to install the piperazinyl group onto halogenated pyrimidines or related heterocycles.

Notes on Reaction Conditions and Considerations

Solvent Choice : Polar aprotic solvents such as DMF or DMSO are preferred for SNAr due to their ability to stabilize anionic intermediates.

Order of Addition : In formulation, solvents must be added sequentially with clarity checks at each step to ensure complete dissolution.

Catalysts : For reductions, Pd/C is common; other catalysts or chemical reductants may be used depending on scale and sensitivity.

Temperature : SNAr reactions typically require elevated temperatures (e.g., 80–120 °C), whereas hydrogenation is conducted at milder conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| SNAr followed by Reduction | 2-chloro-5-nitropyrimidine | 4-methylpiperazine, Pd/C, H2 | DMF, 80–120 °C; H2, RT | This compound |

| Pyrimidine Ring Construction | β-alkoxypropionitriles, amidines | Alkali metal alkoxides, formates | Condensation, alkylation, cyclization | Substituted pyrimidine intermediates |

| Pd-Catalyzed Cross-Coupling | Halogenated pyrimidines | Pd catalyst, ligands, piperazine derivatives | Mild heating, inert atmosphere | Piperazinyl-substituted pyrimidines |

常见问题

Q. What experimental models are used to study synergistic effects in combination therapies?

- Methodological Answer :

- In vitro synergy : Checkerboard assays calculate fractional inhibitory concentration (FIC) indices with standard drugs (e.g., cisplatin) .

- In vivo xenografts : Co-administer with taxanes and monitor tumor regression (e.g., SCID mice ).

- Transcriptomics : RNA-seq identifies pathways upregulated in combination-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。